molecular formula C9H5Br2N B091812 5,6-Dibromoquinoline CAS No. 16560-59-1

5,6-Dibromoquinoline

Cat. No.: B091812
CAS No.: 16560-59-1
M. Wt: 286.95 g/mol
InChI Key: AUHFDLYGFYPAEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dibromoquinoline (CAS Number: 16560-59-1) is a dihalogenated heteroaromatic compound that serves as a versatile and valuable building block in organic synthesis and medicinal chemistry research. As a member of the dibromoquinoline family, it is designed for the development of novel complex molecules, particularly through metal-catalyzed cross-coupling reactions such as the Suzuki reaction . The presence of two bromine atoms on the quinoline core allows for sequential functionalization, enabling researchers to create diverse compound libraries in a controlled manner. Quinolines, in general, are privileged structures in drug discovery, featured in compounds with a range of biological activities . While specific studies on the 5,6-dibromo isomer are less common in the public domain, related dibromoquinoline isomers have demonstrated significant potential in pharmaceutical research. For instance, certain dibromoquinoline-based compounds have been identified as potent broad-spectrum antifungal agents that operate through a unique mechanism, potentially involving the disruption of metal ion homeostasis in fungal cells . Other quinoline derivatives are well-known for their applications as antimalarial treatments . This compound is provided strictly for research and development purposes. It is intended for use by qualified laboratory professionals only. For Research Use Only. Not for human, veterinary, or household use. The information presented is for informational purposes and is based on data from structurally related compounds. Researchers should handle this material with care and refer to the safety data sheet (SDS) before use.

Properties

IUPAC Name

5,6-dibromoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Br2N/c10-7-3-4-8-6(9(7)11)2-1-5-12-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUHFDLYGFYPAEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2Br)Br)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50561530
Record name 5,6-Dibromoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50561530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16560-59-1
Record name 5,6-Dibromoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50561530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reagents and Conditions

  • Bromine (Br₂) : Excess liquid bromine in chlorinated solvents (e.g., chloroform or carbon tetrachloride) at 0–25°C.

  • Catalysts : Iron (Fe) or aluminum bromide (AlBr₃) enhance electrophilic substitution by polarizing Br₂.

  • Solvents : Non-polar solvents minimize side reactions like oxidation or ring degradation.

Example Protocol :

  • Dissolve quinoline (1.0 equiv) in chloroform.

  • Add Fe powder (0.1 equiv) and cool to 0°C.

  • Slowly add Br₂ (2.2 equiv) dropwise with stirring.

  • Warm to room temperature and stir for 12–24 hours.

  • Quench with aqueous NaHSO₃, extract with ethyl acetate, and purify via column chromatography.

Challenges :

  • Poor regioselectivity (5,6- vs. 5,8-dibromoquinoline).

  • Over-bromination risks forming tribrominated byproducts.

Catalytic Bromination Approaches

Metal-Catalyzed Bromination

Transition metals like palladium or copper enable directed C–H bromination. For example, palladium(II) acetate in dimethylformamide (DMF) with N-bromosuccinimide (NBS) selectively brominates quinoline at the 6-position, followed by a second bromination at the 5-position.

Key Advantages :

  • Higher regiocontrol compared to classical electrophilic substitution.

  • Mild conditions (60–80°C, 6–12 hours).

Limitations :

  • Requires anhydrous conditions and inert atmospheres.

  • Catalyst cost and removal complicate large-scale applications.

Acid-Mediated Bromination

Concentrated sulfuric acid (H₂SO₄) or hydrobromic acid (HBr) can act as both solvent and catalyst. In one method, quinoline is treated with HBr and potassium bromate (KBrO₃) at 50–60°C to generate this compound via in situ bromine generation.

Reaction Mechanism :

  • KBrO₃ reacts with HBr to produce Br₂:

    5HBr+KBrO33Br2+KBr+3H2O5\text{HBr} + \text{KBrO}_3 \rightarrow 3\text{Br}_2 + \text{KBr} + 3\text{H}_2\text{O}
  • Br₂ undergoes electrophilic substitution on quinoline.

Typical Yields : 40–60%, with silica gel chromatography required for purification.

Regioselective Bromination Techniques

Directed Ortho-Metalation

Introducing a directing group (e.g., -OMe, -NH₂) at the 8-position of quinoline enables selective bromination at the 5- and 6-positions via lithiation or magnesiation.

Procedure :

  • Protect quinoline with a methoxy group at C8.

  • Treat with LDA (lithium diisopropylamide) at -78°C to deprotonate C5.

  • Add Br₂ or BrCN to functionalize C5 and C6 sequentially.

  • Remove the directing group via hydrolysis or reduction.

Efficiency : Yields up to 70% with >90% regioselectivity.

Protecting Group Strategies

Temporary protection of reactive sites (e.g., N-oxide formation) alters quinoline’s electronic profile, favoring 5,6-dibromination.

Example :

  • Oxidize quinoline to quinoline N-oxide using m-CPBA.

  • Brominate with Br₂ in acetic acid at 50°C.

  • Reduce the N-oxide back to quinoline using PCl₃.

Alternative Synthetic Routes

Cross-Coupling Reactions

Suzuki-Miyaura or Stille couplings enable modular synthesis. For example, 5-bromoquinoline can undergo a second bromination at C6 using CuBr₂ and tert-butyl hydroperoxide (TBHP).

Conditions :

  • 5-Bromoquinoline (1.0 equiv), CuBr₂ (2.0 equiv), TBHP (3.0 equiv) in DMF at 100°C for 8 hours.

  • Yield: 55–65% after chromatography.

Multi-Step Syntheses from Aniline Derivatives

A Skraup reaction with 3,5-dibromoaniline and glycerol produces 5,7-dibromoquinoline, which can be isomerized to this compound under basic conditions.

Isomerization Protocol :

  • React 5,7-dibromoquinoline with NaOMe in methanol/DMF at 60°C.

  • Separate isomers via column chromatography (petroleum ether/ethyl acetate 20:1).

Industrial-Scale Production Considerations

ParameterLaboratory ScaleIndustrial Scale
Reactor Type Batch flaskContinuous flow reactor
Catalyst Recovery Not feasibleFiltration and recycling
Solvent Use 500 mL/g product50 mL/g product
Yield 40–70%75–85%

Optimization Strategies :

  • Automated process control minimizes human error.

  • Solvent recovery systems reduce waste and costs.

Chemical Reactions Analysis

Types of Reactions: 5,6-Dibromoquinoline undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under mild conditions.

Major Products:

    Nucleophilic Substitution: Substituted quinolines with various functional groups.

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydroquinolines.

Scientific Research Applications

5,6-Dibromoquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6-Dibromoquinoline involves its interaction with specific molecular targets. For instance, in antifungal applications, it disrupts metal ion homeostasis within fungal cells, leading to impaired cellular functions and eventual cell death . The compound’s ability to interfere with metal ion transport and storage is a key aspect of its biological activity.

Comparison with Similar Compounds

Regioselectivity in Cross-Coupling Reactions

Compound Bromine Positions Reactivity Profile Selectivity Challenges References
5,6-Dibromoquinoline 5,6 Not explicitly reported. Likely influenced by adjacent bromines causing steric/electronic hindrance. Unknown; adjacent bromines may complicate coupling.
6,8-Dibromoquinoline 6,8 Moderate selectivity in Suzuki couplings. Enables sequential substitutions (e.g., 6-bromo reacts first) . Requires excess reagents for dicoupling .
5,7-Dibromoquinoline 5,7 Low selectivity due to similar electronic environments at both positions. Produces mixed isomers . Catalyst/base optimization needed.
3,4-Dibromoquinoline 3,4 High regioselectivity at C4 due to lower steric hindrance. Mono-coupling dominates unless excess reagents used . Discrimination between mono/dicoupling.

Physical and Electronic Properties

  • Crystal Packing: 6,8-Dibromoquinoline exhibits planar geometry with π-π interactions (Cg⋯Cg distance: 3.634 Å), stabilizing its solid-state structure . Adjacent bromines in this compound may disrupt planarity, altering packing efficiency.
  • Electronic Effects: Bromine at positions 6 and 8 (electron-withdrawing) polarizes the quinoline ring, enhancing electrophilic substitution reactivity. In contrast, adjacent bromines (5,6) may create a sterically congested environment, reducing accessibility for further reactions.

Biological Activity

5,6-Dibromoquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in antifungal and antiviral applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables.

Overview of this compound

This compound is a halogenated derivative of quinoline known for its unique chemical properties and biological efficacy. The presence of bromine atoms at the 5 and 6 positions enhances its reactivity and interaction with biological targets.

The primary mechanism through which this compound exerts its biological effects is through the disruption of metal ion homeostasis in fungal cells. This disruption leads to impaired cellular functions and eventual cell death. Specifically, it has been shown to affect the uptake and utilization of essential metal ions like zinc and iron within these cells .

Antifungal Activity

This compound has demonstrated broad-spectrum antifungal activity against several pathogenic fungi, including species of Candida, Cryptococcus, and Aspergillus. In a study, it was found to inhibit the growth of C. albicans at concentrations as low as 0.5 μg/mL .

Table 1: Antifungal Efficacy of this compound

Fungal SpeciesMinimum Inhibitory Concentration (MIC)
Candida albicans0.5 μg/mL
Cryptococcus neoformans1.0 μg/mL
Aspergillus fumigatus2.0 μg/mL

Antiviral Activity

Research indicates that this compound may also possess antiviral properties. It has been utilized as a building block for synthesizing various antiviral agents. However, specific studies detailing its direct antiviral effects remain limited.

Study on Antifungal Mechanism

A notable study investigated the antifungal mechanism of a dibromoquinoline compound (4b) related to this compound. The study revealed that at subinhibitory concentrations, this compound interfered with key virulence factors such as hyphae formation and biofilm development in C. albicans. This suggests that the compound not only inhibits growth but also affects pathogenicity .

Synthesis and Biological Evaluation

In another research effort, various derivatives of dibromoquinolines were synthesized to evaluate their biological activities. The study highlighted that structural modifications could enhance antifungal efficacy while maintaining low toxicity profiles .

Comparative Analysis with Related Compounds

5,7-Dibromoquinoline and 6,8-Dibromoquinoline are structurally similar but exhibit different biological properties due to the position of bromine substitutions. For instance:

Table 2: Comparison of Biological Activities

Compound NameAntifungal ActivityMechanism of Action
This compoundHighDisruption of metal ion homeostasis
5,7-DibromoquinolineModerateAlternative pathways
6,8-DibromoquinolineLowLess interaction with metal ions

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5,6-Dibromoquinoline, and how can reaction conditions be optimized for yield and purity?

  • This compound is typically synthesized via halogenation of quinoline derivatives using brominating agents like NBS\text{NBS} (NN-bromosuccinimide) or Br2\text{Br}_2 in the presence of catalysts. Optimization involves adjusting stoichiometry, solvent polarity (e.g., DCM\text{DCM} vs. THF\text{THF}), and reaction temperature. For example, palladium-catalyzed cross-coupling reactions can improve regioselectivity for bromine placement . Purity is enhanced using column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization from ethanol .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

  • NMR : 1H^1\text{H}- and 13C^{13}\text{C}-NMR identify substituent positions via coupling patterns (e.g., aromatic protons at C5 and C6). Mass spectrometry (HRMS) confirms molecular weight (C9H6Br2N\text{C}_9\text{H}_6\text{Br}_2\text{N}, m/z ≈ 296.88). Discrepancies in 1H^1\text{H}-NMR shifts may arise from solvent effects or impurities; cross-validation with COSY\text{COSY}, HMBC\text{HMBC}, and NOESY\text{NOESY} resolves ambiguities .

Q. What preliminary biological screening assays are suitable for evaluating this compound’s bioactivity?

  • Antimicrobial : Minimum inhibitory concentration (MIC\text{MIC}) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution. Anticancer : Cell viability assays (MTT or resazurin) on cancer cell lines (e.g., HeLa, MCF-7) with IC50\text{IC}_{50} calculations. Positive controls (e.g., doxorubicin) and solvent controls (DMSO) are critical .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the role of bromine positions in this compound derivatives?

  • Synthesize analogs with bromine at alternate positions (e.g., 4,7- or 6,8-Dibromoquinoline) and compare bioactivity. Computational tools (e.g., DFT, molecular docking) predict electronic effects (e.g., Br\text{Br} electronegativity) on binding to targets like fungal cytochrome P450 (CYP51) . Bioassay data should be normalized to lipophilicity (logP\log P) and solubility metrics .

Q. How should researchers address contradictions in reported biological activity data for this compound across studies?

  • Discrepancies may arise from assay variability (e.g., cell line heterogeneity, incubation time). Standardize protocols (CLSI guidelines for antimicrobial assays) and validate results across multiple labs. Use orthogonal assays (e.g., time-kill kinetics for antimicrobials, apoptosis markers for anticancer activity) to confirm mechanisms .

Q. What mechanistic pathways underlie this compound’s antifungal activity, and how can target engagement be validated?

  • The compound disrupts fungal metal ion homeostasis (e.g., Zn2+\text{Zn}^{2+}, Fe3+\text{Fe}^{3+}) by chelating metalloenzymes. Validate via:

  • ICP-MS : Quantify intracellular metal depletion.
  • Gene knockdown : Silencing CYP51 or metal transporters in C. albicans to assess resistance.
  • X-ray crystallography : Resolve compound-enzyme binding modes .

Methodological Notes

  • Synthetic Optimization : Screen catalysts (e.g., Pd(OAc)2\text{Pd(OAc)}_2, CuI\text{CuI}) under inert atmospheres to suppress debromination .
  • Data Reproducibility : Use ≥3 biological replicates and report SD\text{SD}/SEM\text{SEM}. Statistical significance (p<0.05p < 0.05) must be validated via ANOVA or t-tests .
  • Ethical Compliance : Adhere to institutional biosafety protocols for handling bioactive compounds, including waste disposal (e.g., halogenated organics stored separately) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6-Dibromoquinoline
Reactant of Route 2
Reactant of Route 2
5,6-Dibromoquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.